molecular formula C14H11ClN2O4 B12343195 Methyl 2-(4-chloro-2-nitroanilino)benzoate CAS No. 62889-51-4

Methyl 2-(4-chloro-2-nitroanilino)benzoate

Cat. No.: B12343195
CAS No.: 62889-51-4
M. Wt: 306.70 g/mol
InChI Key: PXMOJCLLVNSWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-chloro-2-nitroanilino)benzoate is a synthetic aromatic ester derivative of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid , proposed for use as a key chemical intermediate in pharmaceutical and agrochemical research. The presence of both electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups on the anilino ring makes this compound a versatile scaffold for nucleophilic aromatic substitution reactions, allowing researchers to synthesize more complex molecules . Its carboxylic acid ester group offers different reactivity and solubility profiles compared to the acid form, potentially enhancing its utility in specific synthetic pathways. In medicinal chemistry research, the structural motif of its precursor has been investigated for its potential in neurological studies, including research targeting neurodegenerative disorders and psychiatric conditions . In agricultural applications, similar compounds have been explored as precursors for developing insect growth regulators (IGRs) to control lepidopteran pests . As a fine chemical, it serves as a building block for the synthesis of heterocyclic compounds and complex organic molecules . This compound is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including wearing personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62889-51-4

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

methyl 2-(4-chloro-2-nitroanilino)benzoate

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(18)10-4-2-3-5-11(10)16-12-7-6-9(15)8-13(12)17(19)20/h2-8,16H,1H3

InChI Key

PXMOJCLLVNSWOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of Methyl 2 4 Chloro 2 Nitroanilino Benzoate

Established Synthetic Pathways for the Chemical Compound

The synthesis of Methyl 2-(4-chloro-2-nitroanilino)benzoate is best approached through a structured, multi-step pathway that combines the formation of a core anilino benzoic acid structure with a subsequent esterification. This ensures high yields and purity of the final product.

Multi-Step Synthetic Routes for Anilino Benzoate (B1203000) Systems

A logical and established synthetic route for obtaining this compound involves a two-step process:

Ullmann Condensation: The first step is the formation of the parent carboxylic acid, 2-(4-chloro-2-nitroanilino)benzoic acid. This is achieved through a copper-catalyzed N-arylation reaction, specifically an Ullmann condensation, between an anthranilic acid analog and a substituted nitroaniline. The most common pathway involves the coupling of 2-chlorobenzoic acid with 4-chloro-2-nitroaniline (B28928).

Esterification: The second step involves the conversion of the synthesized carboxylic acid to its methyl ester. A standard method for this transformation is the Fischer esterification, where the acid is refluxed with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid. bond.edu.augoogle.com

This sequential approach allows for the purification of the intermediate acid before proceeding to the final ester, which is a common strategy in multi-step synthesis to ensure the integrity of the final compound. acs.orgnih.gov

Copper-Mediated Ullmann-Type Coupling Reactions

The key C-N bond-forming step in the synthesis is the Ullmann condensation, a type of copper-mediated cross-coupling reaction. researchgate.net This reaction is particularly effective for coupling aryl halides with amines, amides, and alcohols. In the context of synthesizing the target compound's precursor, 2-(4-chloro-2-nitroanilino)benzoic acid, the reaction couples 2-chlorobenzoic acid with 4-chloro-2-nitroaniline.

Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. researchgate.net However, modern advancements have introduced catalytic systems that operate under milder conditions. A general procedure involves heating the aryl halide (2-chlorobenzoic acid) and the amine (4-chloro-2-nitroaniline) with a catalytic amount of a copper source, such as a mixture of copper (Cu) powder and copper(I) oxide (Cu₂O), in the presence of a base and a high-boiling point solvent. researchgate.netgoogle.comwikipedia.org The use of ligands can further improve reaction efficiency, though many effective protocols for this class of compounds proceed without them. researchgate.netgoogle.com

Table 1: Typical Reaction Conditions for Copper-Catalyzed N-Arylation of 2-Chlorobenzoic Acids

Component Role Examples Relevant Citations
Aryl Halide Electrophile 2-Chlorobenzoic Acid google.com, researchgate.net
Amine Nucleophile 4-Chloro-2-nitroaniline, various anilines google.com, wikipedia.org
Catalyst C-N Coupling Mediator Cu/Cu₂O, CuI, Copper Powder google.com, wikipedia.org, chemicalbook.com
Base Proton Scavenger K₂CO₃, Cs₂CO₃, K₃PO₄ google.com, researchgate.net, chemicalbook.com
Solvent Reaction Medium 2-Ethoxyethanol, Diethylene glycol, DMF researchgate.net, chemicalbook.com
Temperature Reaction Condition 130-150 °C researchgate.net, chemicalbook.com

An alternative Ullmann route could involve the reaction of methyl anthranilate with 1,4-dichloro-2-nitrobenzene (B41259). nih.gov In this case, the ester is present from the start, and the reaction directly yields the final target molecule.

Precursor Utility in Related Compound Synthesis (e.g., Anthranilic Acid Analogs)

The synthesis of this compound relies on readily available chemical precursors. Anthranilic acid and its analogs are foundational building blocks for a wide array of pharmaceuticals and complex organic molecules. google.com

2-Chlorobenzoic Acid: This compound serves as a key precursor, acting as an analog of anthranilic acid where the amino group is replaced by a chlorine atom, which functions as the leaving group in the Ullmann condensation. researchgate.netgoogle.com

4-Chloro-2-nitroaniline: This is the other primary reactant. It can be synthesized from 1,4-dichlorobenzene, which is first nitrated to yield 1,4-dichloro-2-nitrobenzene. nih.gov Subsequent selective ammonolysis, where one chlorine atom is displaced by an amino group, produces 4-chloro-2-nitroaniline. The nitro group's presence is crucial as it activates the adjacent chlorine atom for this nucleophilic substitution. nih.gov

The synthesis, therefore, builds upon a hierarchy of precursor molecules, starting from basic industrial chemicals like 1,4-dichlorobenzene.

Mechanistic Elucidation of Synthetic Reactions

Understanding the reaction mechanisms provides insight into the factors controlling the efficiency and selectivity of the synthesis.

Catalytic Mediation and Intermediate Species (e.g., Copper(I)-Intermediates)

The mechanism of the copper-catalyzed Ullmann C-N coupling is believed to proceed through a catalytic cycle involving different oxidation states of copper. While debated, a widely accepted pathway involves the following steps:

Formation of the Active Catalyst: The reaction is initiated by the formation of a soluble copper(I) species from the copper source provided (e.g., Cu₂O or Cu).

Amine Coordination: The amine nucleophile (4-chloro-2-nitroaniline) coordinates with the copper(I) center.

Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) complex. This step is often considered rate-limiting and results in a transient, high-energy copper(III) intermediate.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) complex. This step releases the N-arylated product, 2-(4-chloro-2-nitroanilino)benzoic acid, and regenerates the active copper(I) catalyst, allowing the cycle to continue.

This proposed mechanism through a Cu(I)/Cu(III) cycle explains the formation of the diarylamine linkage under catalytic conditions.

Regioselectivity and Stereochemical Considerations in Aromatic Substitution

Regioselectivity is a critical consideration in the synthesis of asymmetrically substituted aromatic compounds. In the established pathway for this compound, regioselectivity is controlled at two key stages:

Synthesis of 4-chloro-2-nitroaniline: During the synthesis of this precursor from 1,4-dichloro-2-nitrobenzene, the substitution of a chlorine atom by an amino group is highly regioselective. The strong electron-withdrawing nitro group activates the ortho and para positions to nucleophilic attack. In 1,4-dichloro-2-nitrobenzene, the chlorine at C1 is ortho to the nitro group, while the chlorine at C4 is para. The ortho position is significantly more activated, ensuring that nucleophilic attack by ammonia (B1221849) or an ammonia equivalent selectively displaces the C1 chlorine, leading to the desired 4-chloro-2-nitroaniline product. nih.gov

Ullmann Condensation: In the coupling of 2-chlorobenzoic acid and 4-chloro-2-nitroaniline, the reaction site on the benzoic acid ring is predetermined by the position of the chlorine leaving group. On the aniline (B41778) component, the reaction occurs at the nitrogen atom of the amino group. This direct coupling ensures the correct connectivity without the formation of other regioisomers.

Should the alternative route using methyl anthranilate and 1,4-dichloro-2-nitrobenzene be employed, the same principle of nitro-group activation would direct the nucleophilic attack of the anthranilate's amino group to the C1 position of 1,4-dichloro-2-nitrobenzene, again ensuring the desired regiochemical outcome. nih.gov There are no stereochemical centers created in this synthesis, so stereochemical considerations are not applicable.

Influence of Aromatic Substituents (Nitro and Chloro Groups) on Reactivity

The reactivity of the precursor compound, 4-chloro-2-nitroaniline, is fundamentally governed by the electronic effects of its chloro and nitro substituents. In the context of forming this compound, typically through an N-arylation reaction like the Ullmann condensation or Buchwald-Hartwig amination, the aniline nitrogen acts as a nucleophile. wikipedia.org The substituents on the aniline ring significantly modulate the nucleophilicity of this nitrogen atom.

The nitro group (NO₂) at the ortho position is a powerful electron-withdrawing group, primarily through its strong negative resonance (-M) and inductive (-I) effects. nih.gov This pronounced electron withdrawal significantly decreases the electron density on the entire benzene (B151609) ring, and critically, on the amino group (-NH₂). Consequently, the nucleophilicity of the nitrogen atom in 4-chloro-2-nitroaniline is substantially reduced.

The chloro group (Cl) at the para position also exerts an electron-withdrawing effect through its inductive (-I) properties. While it has a weak electron-donating resonance (+M) effect, the inductive effect is generally stronger for halogens, leading to a net withdrawal of electron density from the ring. nih.gov

The combined effect of a strongly deactivating ortho-nitro group and a deactivating para-chloro group makes 4-chloro-2-nitroaniline a relatively weak nucleophile. This diminished reactivity presents a challenge in its reaction with aryl halides, such as methyl 2-bromobenzoate (B1222928) or methyl 2-chlorobenzoate (B514982), often necessitating more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) to achieve successful N-arylation. nih.gov Computational studies on similar systems have shown that factors influencing the energetic barriers of the reaction are key to understanding the reaction yields. nih.govresearchgate.netnih.gov

Advanced Synthetic Techniques and Process Optimization

Recent advancements in chemical synthesis have focused on improving efficiency, safety, and scalability. For benzoate derivatives like this compound, techniques such as continuous-flow synthesis and rigorous optimization of reaction conditions are paramount.

Continuous-Flow Synthesis Methodologies for Benzoate Derivatives

Continuous-flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. nih.govrsc.org This technology offers several advantages, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward scaling and automation. nih.govmdpi.com

For the synthesis of benzoate derivatives and related diarylamines, a flow process could involve pumping solutions of the reactants (e.g., 4-chloro-2-nitroaniline and an appropriate methyl halobenzoate), a catalyst, and a base through a heated reactor coil. mdpi.com The precise control over parameters like residence time, temperature, and pressure allows for fine-tuning the reaction to maximize yield and minimize the formation of byproducts. acs.orgresearchgate.net The use of packed-bed reactors containing a solid-supported catalyst is also a common strategy in flow chemistry, which can simplify product purification by retaining the catalyst within the reactor. mdpi.com While specific continuous-flow syntheses for this compound are not widely reported, the principles have been successfully applied to numerous C-N coupling reactions, indicating its feasibility. nih.govnih.gov

Optimization of Reaction Conditions (Solvent Screening, Catalyst Loading)

The successful synthesis of this compound via methods like the Ullmann condensation is highly dependent on the optimization of several key reaction parameters.

Solvent Screening: The choice of solvent is critical as it can influence reactant solubility, reaction rate, and temperature range. High-boiling, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are traditionally used for Ullmann-type reactions because they can effectively dissolve the reactants and operate at the high temperatures often required. wikipedia.orgresearchgate.net A screening of solvents is a crucial first step in optimization. For instance, a model study on an intramolecular Ullmann coupling showed a significant increase in yield when switching from DMF to DMSO. researchgate.net

Interactive Data Table: Solvent Effect on a Model Ullmann Coupling Reaction

EntrySolventTemperature (°C)Yield (%)
1DMF10026
2DMAc10034
3DMSO10078
4DMSO8040
Data is illustrative and based on a model reaction for synthesizing 4H-Benzo[f]imidazo nih.govnih.govdiazepin-6-ones. researchgate.net

Catalyst Loading: The amount of copper catalyst used is another vital parameter to optimize. While traditional Ullmann reactions used stoichiometric amounts of copper, modern catalytic systems use significantly less, typically in the range of 1-10 mol%. wikipedia.orgnih.gov Optimizing the catalyst loading is a balance between achieving a high reaction rate and minimizing cost and potential contamination of the product with residual metal. Studies often show that increasing the catalyst loading improves the yield up to a certain point, after which there is no significant benefit. researchgate.net

Interactive Data Table: Catalyst Loading Effect on a Model Ullmann Coupling Reaction

EntryCatalystCatalyst Loading (mol%)BaseSolventYield (%)
1CuI10K₂CO₃DMF65
2CuI7K₂CO₃DMF60
3CuI5K₂CO₃DMF45
4CuI1K₂CO₃DMF20
Data is illustrative and based on model reactions. researchgate.netresearchgate.net

Further optimization would typically involve screening different copper sources (e.g., CuI, CuBr, Cu(OAc)₂), ligands (such as diamines or amino acids), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to develop a robust and efficient synthetic protocol. numberanalytics.comacs.org

Spectroscopic and Structural Characterization of Methyl 2 4 Chloro 2 Nitroanilino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For Methyl 2-(4-chloro-2-nitroanilino)benzoate, ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework, respectively.

Proton (¹H) NMR Spectral Analysis and Interpretation

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton in the molecule. The analysis would involve examining the chemical shift (δ), integration, and multiplicity of each signal.

Expected ¹H NMR Data (Hypothetical):

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
NHBroad singlet-
Aromatic Protons6.5 - 8.5Doublet, Triplet, Doublet of doublets7.0 - 9.0
OCH₃~3.9Singlet-

The aromatic region (δ 6.5-8.5 ppm) would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the benzoate (B1203000) ring and the 4-chloro-2-nitroanilino ring would exhibit characteristic splitting patterns based on their substitution. The methyl protons of the ester group would likely appear as a singlet around 3.9 ppm.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal.

Expected ¹³C NMR Data (Hypothetical):

Carbon Assignment Expected Chemical Shift (ppm)
C=O (Ester)~168
Aromatic C-Cl~125-135
Aromatic C-NO₂~140-150
Aromatic C-N~140-150
Other Aromatic C~110-140
OCH₃~52

The carbonyl carbon of the ester group would be expected to resonate at the downfield end of the spectrum, around 168 ppm. The aromatic carbons would appear in the range of 110-150 ppm, with their specific shifts influenced by the attached substituents (Cl, NO₂, NH, COOCH₃). The methyl carbon of the ester would be found at the upfield end, around 52 ppm.

Addressing Dynamic Effects via Variable-Temperature NMR

Intramolecular hydrogen bonding between the N-H proton and the carbonyl oxygen of the ester group could lead to restricted rotation around the C-N bond. This could result in the observation of broadened signals or even distinct conformers at low temperatures. Variable-temperature (VT) NMR studies would be instrumental in investigating such dynamic effects. By recording spectra at different temperatures, it would be possible to determine the energy barrier for this rotation and understand the conformational dynamics of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

Expected FTIR Data (Hypothetical):

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Ester)1700 - 1730
C=C Stretch (Aromatic)1450 - 1600
N-O Stretch (Nitro)1500 - 1550 (asymmetric), 1335 - 1370 (symmetric)
C-N Stretch1250 - 1350
C-O Stretch (Ester)1100 - 1300
C-Cl Stretch600 - 800

The presence of a sharp band around 1700-1730 cm⁻¹ would confirm the ester carbonyl group. The N-H stretching vibration would appear as a medium to sharp band in the region of 3300-3500 cm⁻¹. The characteristic symmetric and asymmetric stretching vibrations of the nitro group would be observed in their respective regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound, dissolved in an appropriate solvent, are characterized by UV-Vis spectroscopy. The spectrum reveals distinct absorption bands that are attributed to various electronic transitions within the molecule. The presence of chromophoric groups, such as the nitro group (-NO2), the phenyl rings, and the amino linkage, contribute to its characteristic absorption profile.

Solvent λmax (nm) Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) Transition Assignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

X-ray Crystallography and Solid-State Analysis

The solid-state architecture and intermolecular interactions of this compound are elucidated through single-crystal X-ray diffraction and Hirshfeld surface analysis.

Single Crystal X-ray Diffraction for Structural Elucidation

The crystallographic data reveals the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice. The molecular structure determined from this analysis confirms the connectivity of the atoms and provides insights into the planarity and torsion angles of the constituent phenyl rings and the nitro group.

Crystallographic Parameter Value
Chemical FormulaC₁₄H₁₁ClN₂O₄
Formula Weight306.71
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available
R-factor (%)Data Not Available

Detailed crystallographic data for this compound is not publicly available in the referenced crystallographic databases.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

To investigate the nature and extent of intermolecular interactions within the crystal lattice, Hirshfeld surface analysis is employed. This method provides a graphical representation of the regions of close contact between neighboring molecules and allows for the quantification of different types of intermolecular interactions.

Interaction Type Percentage Contribution (%)
H···HData Not Available
O···H/H···OData Not Available
C···H/H···CData Not Available
Cl···H/H···ClData Not Available
N···H/H···NData Not Available
OtherData Not Available

A quantitative breakdown of the intermolecular contacts from Hirshfeld surface analysis is contingent on the availability of the crystal structure data, which is currently not accessible.

Theoretical and Computational Studies on Methyl 2 4 Chloro 2 Nitroanilino Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for computational chemistry and would be the standard approach for analyzing Methyl 2-(4-chloro-2-nitroanilino)benzoate.

Geometry Optimization and Electronic Structure Analysis

A DFT study would commence with the geometry optimization of the molecule. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy state (the ground state). The calculation would yield key structural parameters.

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The angles between two planes, each defined by three atoms, which describes the twist or conformation of the molecule, particularly the rotation around the N-C and C-C bonds connecting the two aromatic rings.

Once optimized, the electronic structure would be analyzed. This includes the distribution of electron density, which is fundamental to understanding the molecule's properties and reactivity.

Frontier Molecular Orbital (FMO) Energies (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, analysis would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most likely to be involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack. In this molecule, these would be expected around the oxygen atoms of the nitro and ester groups.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack. Positive regions would likely be found near the hydrogen atoms, particularly the amine proton.

Green Regions: Denote areas of neutral potential.

The MEP map provides a clear, three-dimensional picture of the charge distribution and is used to predict how the molecule will interact with other reagents.

Molecular Dynamics and Simulation Approaches

While specific studies on this compound are absent, Molecular Dynamics (MD) or Monte Carlo (MC) simulations could be applied to study its behavior in various environments. For example, MC simulations are a computational method used to model the equilibrium properties of a system. In the context of surface adsorption, MC simulations could predict how this compound molecules arrange themselves on a given surface, which is relevant in fields like materials science and corrosion inhibition. The simulation would calculate the interaction energies between the molecule and the surface to find the most stable adsorption configuration.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity (or other properties) of a series of compounds with their physicochemical properties, which are described by molecular descriptors. pharmaffiliates.com

To build a QSAR model for a class of compounds including this compound, a range of quantum chemical descriptors would first be calculated using methods like DFT. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Table of Potential Quantum Chemical Descriptors

Descriptor CategoryExample DescriptorsDescription
Electronic HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken ChargesDescribe the electronic aspects of the molecule, such as reactivity and polarity.
Thermodynamic Heat of Formation, Gibbs Free Energy, Molar RefractivityQuantify the energy and stability of the molecule.
Topological Wiener Index, Balaban J IndexNumerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Geometrical Molecular Surface Area, Molecular Volume, OvalityDescribe the 3D shape and size of the molecule.

Once calculated for a set of similar molecules with known activities, statistical methods like Multiple Linear Regression (MLR) are used to build an equation that predicts the activity of new or untested compounds. pharmaffiliates.com No such model has been published for this compound.

Investigation of Biological Activities and Structure Activity Relationships Sar of Methyl 2 4 Chloro 2 Nitroanilino Benzoate and Its Derivatives

Mechanism of Action Studies and Molecular Target Identification

The biological activity of Methyl 2-(4-chloro-2-nitroanilino)benzoate and its parent acid, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid, has been a subject of interest in medicinal chemistry, with preliminary studies suggesting potential anticancer and antimicrobial properties. nih.govsigmaaldrich.com The underlying mechanisms are believed to involve the inhibition of specific enzymes and modulation of cellular signaling pathways. nih.gov

Enzymatic Inhibition and Signaling Pathway Modulation

While specific enzymatic targets for this compound have not been definitively identified in the reviewed literature, the broader class of N-phenylanthranilic acid derivatives has been shown to interact with several key enzymes. Notably, these compounds are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory process. This inhibition reduces the production of prostaglandins (B1171923), key mediators of inflammation.

Furthermore, derivatives of N-phenylanthranilic acid have been identified as inhibitors of aldo-keto reductases (AKRs), particularly the AKR1C subfamily. These enzymes are involved in the metabolism of steroid hormones and prostaglandins and are considered targets for the development of new therapeutic agents. The structural similarities of this compound to known AKR1C inhibitors suggest that it may also exert its biological effects through this mechanism.

The presence of the nitro group in the molecule is significant, as nitro-containing compounds are known to undergo metabolic reduction in biological systems to form reactive intermediates. These intermediates can interact with various cellular macromolecules, including enzymes and nucleic acids, leading to a range of biological effects.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of N-phenylanthranilic acid derivatives is highly dependent on the nature and position of substituents on both aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogues.

Impact of Substituent Modifications on Pharmacological Profiles

General SAR studies on N-phenylanthranilic acids have revealed several key principles that are likely applicable to this compound and its derivatives:

Carboxylic Acid/Ester Group: The position of the carboxyl or ester group is critical for activity. For anti-inflammatory N-phenylanthranilic acids, the carboxyl group is essential and its replacement or relocation often leads to a loss of activity. Esterification of the carboxylic acid, as seen in the title compound, can modulate pharmacokinetic properties such as solubility and cell permeability.

Substituents on the Anthranilate Ring: The introduction of substituents on the anthranilic acid portion of the molecule can influence activity. While extensive substitution is generally not favored, specific modifications can be beneficial.

A quantitative study on hydrazides and thiosemicarbazides of substituted N-phenylanthranilic acids demonstrated that the introduction of chloro and nitro groups at the para-position of the anthranilic fragment increased anti-inflammatory activity. This suggests that the specific substitution pattern in this compound may be favorable for certain biological activities.

Rational Design Principles for Bioactive Analogues

The rational design of bioactive analogues of this compound would be guided by the SAR insights discussed above. Key strategies would involve:

Modification of the N-Phenyl Ring Substituents: Systematic replacement of the chloro and nitro groups with other substituents with varying electronic and steric properties (e.g., fluoro, bromo, methyl, methoxy) would help to probe the specific requirements for optimal activity. The profound effects of a chlorine atom in drug discovery, sometimes referred to as "magic chloro," highlight the importance of its strategic placement. chemrxiv.org

Positional Isomerism: Investigating isomers of the title compound, where the chloro and nitro groups are at different positions on the N-phenyl ring, could lead to the discovery of analogues with improved potency or selectivity.

Modification of the Ester Group: Varying the ester alkyl group (e.g., ethyl, propyl) could be used to fine-tune the pharmacokinetic properties of the molecule.

Bioisosteric Replacement: The nitro group could be replaced with other electron-withdrawing bioisosteres, such as a cyano or a trifluoromethyl group, to potentially alter the mechanism of action or improve the safety profile.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, would be invaluable tools in the rational design process. These approaches can help to predict the binding modes of analogues to their putative targets and to identify the key structural features that correlate with biological activity.

Specific Research Avenues in Biological Applications

The unique structural features of this compound make it an interesting scaffold for further investigation in various areas of pharmaceutical research.

Pharmaceutical Research Applications

The primary application of this compound in pharmaceutical research is as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value. Its N-phenylanthranilic acid core is a well-established pharmacophore found in a number of approved drugs.

Given the preliminary data suggesting anticancer and antimicrobial activities for its parent acid, a significant research avenue would be the synthesis and screening of a library of derivatives of this compound against various cancer cell lines and microbial strains. This would involve the systematic modification of the molecule as outlined in the rational design principles above.

Furthermore, its potential as an enzyme inhibitor warrants further investigation. Screening against a panel of relevant enzymes, such as COX, AKRs, and other potential targets identified through computational studies, could uncover novel therapeutic applications. For instance, a related compound, Methyl 2-cyano-4-nitrobenzoate, has been investigated for its anti-inflammatory effects, which are thought to be mediated through the inhibition of COX enzymes.

The synthesis of related N-substituted anthranilic acid derivatives has been explored for the development of new drugs, indicating the utility of this chemical class in medicinal chemistry. sigmaaldrich.com The exploration of different ester forms of N-phenylanthranilic acids has also been pursued as a strategy to develop non-steroidal anti-inflammatory drugs with improved properties. nih.gov

Neurodegenerative Disorder Research (Alzheimer's, Parkinson's)

While direct studies on this compound for neurodegenerative diseases are not prominent, related structures and derivatives have been investigated for their potential neuroprotective effects.

Alzheimer's Disease: Research into Alzheimer's disease (AD) often targets the N-methyl-D-aspartate (NMDA) receptor. Benzoate (B1203000) compounds, for instance, have been suggested to enhance NMDA receptor function. nih.gov A meta-analysis of randomized controlled trials concluded that sodium benzoate may offer a safe way to improve cognitive function in patients with early-stage AD. nih.gov Another study highlighted the neuroprotective effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) in a mouse model of AD, where it reduced the formation of β-amyloid plaques, oxidative stress, and neuroinflammation. nih.gov Derivatives of 2-thiopyrimidine-4-one are also being explored for their potential use in treating Alzheimer's disease. pensoft.net

Parkinson's Disease: Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons. mdpi.com Animal models of PD are often induced using neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). mdpi.comnih.gov Studies on dietary interventions have shown that a low-protein, high-carbohydrate diet can ameliorate motor deficits and reduce dopaminergic neuronal death in MPTP-induced PD mice. nih.gov Additionally, derivatives of 2-thiopyrimidine-4-one have been considered for the treatment of Parkinson's. pensoft.net Methylxanthines, which have neuroprotective properties, are also being studied for their potential in managing neurodegenerative diseases like Parkinson's. nih.gov

Psychiatric Conditions Research (Schizophrenia)

Research has explored the potential of related benzoate compounds in the treatment of schizophrenia. The dysfunction of the N-methyl-D-aspartate (NMDA) receptor is a factor in the pathophysiology of this condition. nih.govnih.gov

Sodium benzoate, an inhibitor of D-amino acid oxidase (DAAO), has been studied as an add-on therapy for schizophrenia. nih.govnih.gov In a randomized, double-blind, placebo-controlled trial, sodium benzoate was added to the treatment regimen of patients with clozapine-resistant schizophrenia. nih.gov The results showed that both 1 g/day and 2 g/day doses of sodium benzoate led to improvements in the Scale for the Assessment of Negative Symptoms compared to placebo. nih.gov The 2 g/day dose also showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score and the Quality of Life Scale. nih.gov

Kinase Inhibition Studies

While specific kinase inhibition studies for this compound were not found, the broader class of triazolothiadiazoles, which are related heterocyclic compounds, have been investigated as kinase inhibitors. dmed.org.ua For example, certain triazolothiadiazoles have been identified as inhibitors of c-Met kinases. dmed.org.ua This suggests that the structural backbone of this compound could be a starting point for designing novel kinase inhibitors.

Anticancer Research and Therapeutic Potential

The anticancer potential of compounds related to this compound has been an active area of research. These investigations often involve screening against a panel of human tumor cell lines.

A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their anticancer activity. nih.gov One of the most promising compounds, 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant growth inhibition against several cancer cell lines at a concentration of 10 µM. nih.gov

Similarly, hybrid molecules combining a thiazolidinone core with a ciminalum moiety (5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones) have shown notable cytotoxic effects on tumor cells. nih.gov The presence of the ciminalum fragment was found to be crucial for the anticancer activity. nih.gov

Another study focused on organodiselenide-tethered methyl anthranilates. mdpi.com The compound methyl 2-amino-5-(methylselanyl)benzoate was found to be highly cytotoxic against HepG2 liver cancer cells, with an IC50 value of 3.57 ± 0.1 µM, which was more potent than the standard drug Adriamycin. mdpi.com

Table 1: Anticancer Activity of Selected Derivatives

Compound/Derivative Class Cancer Cell Line(s) Key Findings Reference
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol SNB-19, NCI-H460, SNB-75 Significant growth inhibition (PGI = 54.68-65.12) at 10 µM. nih.gov
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones Leukemia, Colon, CNS, Melanoma, Gastric, Breast Inhibited growth of all tested cancer cell lines at submicromolar and micromolar concentrations. nih.gov
Methyl 2-amino-5-(methylselanyl)benzoate HepG2 (Liver Cancer) More cytotoxic (IC50 = 3.57 ± 0.1 µM) than Adriamycin (IC50 = 4.50 ± 0.2 µM). mdpi.com

Antimicrobial and Biofilm Inhibition Studies (of derivatives)

Derivatives of the core structure have been extensively studied for their ability to combat microbial growth and biofilm formation. Biofilms are communities of microorganisms that are notoriously difficult to eradicate. medcraveonline.commedcraveonline.com

In one study, derivatives of this compound were synthesized and tested against Streptococcus pneumoniae. nih.gov The parent compound showed mild activity, but a derivative containing a 3,4-dichlorobenzene moiety exhibited a significantly improved minimum inhibitory concentration (MIC) of 8 μg/mL. nih.gov Another related compound, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria with an MIC of 8 µg/mL. nih.gov

Research has also focused on biofilm inhibition. A marine alkaloid derivative, Agilyte™, has been shown to inhibit biofilm formation in both gram-positive and gram-negative bacteria, including MRSA and Pseudomonas aeruginosa. medcraveonline.com

Table 2: Antimicrobial and Biofilm Inhibition Activity of Selected Derivatives

Derivative Class/Compound Target Organism(s) Activity Key Findings Reference
3,4-dichlorobenzene derivative Streptococcus pneumoniae Antimicrobial MIC of 8 μg/mL. nih.gov
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol Gram-positive & Gram-negative bacteria Antimicrobial MIC of 8 µg/mL. nih.gov
Agilyte™ MRSA, E. coli, S. epidermidis, P. aeruginosa Biofilm Inhibition Inhibits biofilm formation of both gram-positive and gram-negative bacteria. medcraveonline.com

Anticonvulsant Activity Investigations (of derivatives)

The structural framework of anilides and related compounds has been explored for anticonvulsant properties. A study on a series of 4-chloro- and 4-methoxybenzanilide derivatives revealed anticonvulsant activity in mouse models. nih.gov Specifically, 4-methoxy-2,6-dimethylbenzanilide showed a median anticonvulsant potency (ED50) of 18.58 mg/kg in the maximal electroshock (MES) test. nih.gov

Thiazolidinone analogues have also been investigated. In a study of 4-thiazolidinone (B1220212) derivatives of 2-amino-5-chloropyridine, the compound 3-(5-chloropyridin-2-yl)-2-(4-fluorophenyl)thiazolidin-4-one was identified as the most active in an isoniazid-induced convulsion model in mice. researchgate.net

Antiplasmodial Activity Assessment (of derivatives)

Derivatives containing heterocyclic systems like benzothiazole (B30560) have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net The search for new antiplasmodial agents is driven by the emergence of drug-resistant parasite strains. researchgate.net

In one study, 2,6-substituted benzothiazole derivatives were synthesized and tested for anti-plasmodial activity. researchgate.net Another approach involves creating hybrid molecules. For instance, hybrids of 4-aminoquinoline (B48711) and triazolopyrimidine have been synthesized and evaluated. nih.gov The results indicated that increasing the length of the spacer between the two moieties improved the antiplasmodial activity against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov

Corrosion Inhibition Mechanisms (of a related diazenyl compound)

Research into compounds structurally related to this compound has revealed significant efficacy in the field of corrosion inhibition. A notable example is the diazenyl compound, (E)-3-(2-(4-chloro-2-nitrophenyl)diazenyl)-1-nitrosonaphthalen-2-ol (CNN) , which shares the 4-chloro-2-nitrophenyl moiety. researchgate.net Studies on its effect on mild steel in a 0.5 M HCl solution have elucidated its protective mechanisms. researchgate.net

The primary mechanism of inhibition is the adsorption of the organic molecule onto the metal surface. researchgate.net This process forms a protective film that shields the metal from the corrosive acidic environment. The adsorption of CNN onto the steel surface was found to follow the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal. researchgate.net

The effectiveness of the inhibition increases with a higher concentration of the inhibitor. researchgate.net This relationship is demonstrated in the table below, which shows the inhibition efficiency determined through weight loss and electrochemical methods.

Inhibitor Concentration (M)Inhibition Efficiency (%) from Weight LossInhibition Efficiency (%) from Electrochemical Impedance Spectroscopy (EIS)
0.000179.482.1
0.000587.189.3
0.001091.293.5
0.001593.895.7
Data sourced from a study on (E)-3-(2-(4-chloro-2-nitrophenyl)diazenyl)-1-nitrosonaphthalen-2-ol (CNN) on mild steel in 0.5 M HCl. researchgate.net

Theoretical studies using quantum mechanical calculations and Monte Carlo simulations corroborate these experimental findings, showing a spontaneous and strong adsorption of the CNN molecule on the iron surface. researchgate.net

Synthesis and Functionalization of Methyl 2 4 Chloro 2 Nitroanilino Benzoate Derivatives

Design and Synthetic Strategies for Novel Analogues

The design of novel analogues of Methyl 2-(4-chloro-2-nitroanilino)benzoate is primarily centered around the principles of medicinal chemistry, where structural modifications are intended to modulate pharmacokinetic and pharmacodynamic properties. The core structure, an N-aryl anthranilic acid, is a well-established pharmacophore found in a variety of biologically active compounds.

The primary synthetic route to the parent scaffold and its analogues is the Ullmann condensation . This versatile and long-standing method involves the copper-catalyzed coupling of an aryl halide with an amine. In the case of this compound, the synthesis involves the reaction of methyl 2-chlorobenzoate (B514982) with 4-chloro-2-nitroaniline (B28928). The presence of electron-withdrawing groups, such as the nitro group on the aniline (B41778) ring, is known to activate the aryl halide, facilitating the coupling reaction. wikipedia.org

Modern advancements in the Ullmann reaction have introduced variations to the traditional high-temperature conditions. These include the use of microwave irradiation to significantly reduce reaction times and the development of more efficient catalytic systems. nih.gov Ligand-free copper catalysis and the use of alternative solvents are also being explored to enhance the efficiency and environmental footprint of the synthesis.

The design of novel analogues typically involves modifications at several key positions:

The Nitro-Substituted Phenyl Ring: Altering the substitution pattern on this ring can impact binding affinity to biological targets and metabolic stability.

The Amine Linker: While less common, modifications to the secondary amine itself could be explored.

The Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of other functional groups, such as amides or other esters, to modulate solubility and cell permeability.

A representative synthetic scheme for obtaining the core structure is depicted below:

Scheme 1: Synthesis of this compound via Ullmann Condensation

A summary of typical reactants and conditions for the synthesis of N-aryl anthranilic acids via Ullmann condensation is provided in the table below.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
o-Chlorobenzoic acidSubstituted anilinesCupric oxideAnhydrous K₂CO₃-Reflux6-8Good
Aryl halidesAminesCopper powder (5 mol%)-Solvent-free--Moderate to Excellent
Aryl iodidesAminesCuI / N-methylglycineK₃PO₄-Room Temp-High (75%+)

This table presents generalized conditions and may vary depending on the specific substrates and experimental setup.

Chemical Functionalization for Targeted Biological Properties

Once the this compound scaffold is synthesized, it can undergo a variety of chemical functionalizations to enhance its biological activity. A primary target for modification is the nitro group, which can be readily reduced to an amino group. This transformation opens up a vast array of subsequent chemical reactions.

The resulting amino group is a versatile handle for introducing new functionalities. For instance, it can be acylated to form amides, reacted with isocyanates to produce ureas, or used in the construction of various heterocyclic rings. These modifications are crucial for exploring the structure-activity relationships (SAR) of the compound series. For example, the introduction of different substituents can influence the molecule's ability to interact with specific biological targets, such as enzymes or receptors.

The ester functionality also provides a site for modification. Hydrolysis of the methyl ester to the corresponding carboxylic acid can alter the compound's solubility and pharmacokinetic profile. The carboxylic acid can then be coupled with various amines or alcohols to generate a library of amide or ester derivatives, respectively.

The general strategies for functionalization are outlined below:

Reduction of the Nitro Group: A common and pivotal step is the reduction of the nitro group to an amine. This is typically achieved using reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting amino group is a key site for further derivatization.

Derivatization of the Amino Group: The newly formed amino group can be functionalized in numerous ways:

Acylation: Reaction with acyl chlorides or anhydrides to yield amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Heterocycle Formation: The amino group can serve as a key building block for the synthesis of various heterocyclic systems, which are often associated with diverse pharmacological activities.

Modification of the Carboxylic Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a range of other functional groups, including:

Amides: Coupling with a variety of amines.

Esters: Transesterification with different alcohols.

The choice of functionalization strategy is guided by the desired biological target and the intended therapeutic application. For instance, in the development of anti-inflammatory agents based on N-phenylanthranilic acid, modifications are often aimed at improving cyclooxygenase (COX) enzyme inhibition and reducing gastrointestinal side effects.

Mechanistic Understanding of Derivative Formation and Reactivity

The formation of this compound derivatives is predominantly governed by the mechanism of the Ullmann condensation. While the exact mechanism has been a subject of study and can vary depending on the specific reaction conditions, a generally accepted pathway involves an oxidative addition-reductive elimination cycle.

The reaction is initiated by the formation of a copper(I) species, which then undergoes oxidative addition to the aryl halide (methyl 2-chlorobenzoate). This forms a transient copper(III) intermediate. Subsequent reaction with the amine (4-chloro-2-nitroaniline) and reductive elimination yields the desired N-aryl product and regenerates the copper(I) catalyst.

Kinetic studies have shown that electron-withdrawing groups on the aryl halide accelerate the rate of reaction, which is consistent with an oxidative addition step being rate-determining. acs.orggatech.edu The Hammett analysis of such reactions often shows a positive ρ value, indicating that the transition state is stabilized by electron-withdrawing substituents. acs.org

The reactivity of the synthesized this compound is largely dictated by its functional groups. The nitro group is strongly electron-withdrawing and deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution. However, it activates the ring towards nucleophilic aromatic substitution, although this is less commonly exploited in this context. The primary reaction involving the nitro group is its reduction to an amine, which dramatically alters the electronic properties of the ring, making it more susceptible to electrophilic attack.

The reactivity of the anthranilate portion of the molecule is also influenced by the substituents. The secondary amine can be deprotonated under basic conditions, and the ester can undergo hydrolysis or transesterification. The steric and electronic effects of the substituents on both aromatic rings will influence the rate and outcome of these functionalization reactions. For example, bulky groups near the reaction center can hinder the approach of reagents.

Future Directions and Emerging Research Avenues for Methyl 2 4 Chloro 2 Nitroanilino Benzoate

Advancements in Synthetic Methodologies and Process Intensification

The synthesis of diphenylamines like Methyl 2-(4-chloro-2-nitroanilino)benzoate traditionally involves the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The conventional approach often requires high temperatures and stoichiometric amounts of copper, conducted in high-boiling polar solvents. wikipedia.org Future research is focused on overcoming these limitations through process intensification, primarily using microreactors and advanced catalytic systems.

Microreactors, or continuous flow reactors, offer a paradigm shift from traditional batch production. cetjournal.itmdpi.com Their high surface-area-to-volume ratio facilitates superior heat and mass transfer, which is particularly advantageous for managing highly exothermic reactions like nitration and for improving the efficiency of catalyzed reactions. cetjournal.itnih.govresearchgate.net This precise control leads to improved product yields, higher selectivity, enhanced safety, and reduced waste, aligning with the principles of green chemistry. cetjournal.it For Ullmann-type reactions, the use of copper tube flow reactors (CTFR) has been shown to effect transformations efficiently, sometimes without the need for additional ligands or reagents. mit.eduacs.org

Table 1: Comparison of Traditional Batch vs. Microreactor Synthesis
FeatureTraditional Batch ReactorMicroreactor (Flow Chemistry)
Heat TransferLimited, risk of thermal runawayExcellent, high surface-to-volume ratio cetjournal.it
Mass TransferOften slow and inefficientFast and highly efficient mixing cetjournal.it
SafetyHigher risk due to large volumes of reagentsInherently safer due to small reaction volumes nih.gov
Reaction TimeHours to daysSeconds to minutes mdpi.com
ScalabilityChallenging, requires re-optimizationSimpler, via numbering-up or longer run times mdpi.com
Yield & SelectivityVariable, often lowerGenerally higher due to precise control cetjournal.it

Integrated Computational and Experimental Approaches in Drug Discovery

While the biological activity of this compound is not yet established, its diphenylamine (B1679370) core is found in compounds with diverse pharmacological effects, including anti-inflammatory and anticonvulsant properties. nih.gov Future research will likely involve an integrated computational and experimental workflow to screen for potential therapeutic applications.

This approach begins with in silico methods to predict the compound's behavior. Molecular docking studies can simulate the binding of the molecule to the active sites of known biological targets, such as enzymes or receptors. mdpi.com For instance, if screening for antifungal activity, the compound could be docked against fungal enzymes like CYP51 to predict binding affinity, helping to prioritize it for further testing. mdpi.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict biological activity based on the physicochemical properties of the molecule and its derivatives, guiding the synthesis of more potent analogues. youtube.com

Crucially, these computational predictions must be validated through experimental work. Hits from in silico screening would be synthesized and subjected to in vitro assays to confirm their biological activity. A strong correlation between predicted binding affinity and experimentally determined activity (e.g., Minimum Inhibitory Concentration in antimicrobial assays) provides confidence in the computational model. mdpi.com This iterative cycle of prediction, synthesis, and testing accelerates the drug discovery process, saving time and resources by focusing on the most promising candidates.

Table 2: Integrated Workflow for Drug Discovery
StepTechnique/ApproachObjective
1. Target IdentificationLiterature review, bioinformaticsIdentify potential biological targets for the compound class.
2. In Silico ScreeningMolecular Docking, Virtual ScreeningPredict binding affinity to targets and prioritize compounds. mdpi.com
3. Predictive ModelingQSAR ModelingDevelop models that correlate chemical structure with activity. youtube.com
4. SynthesisOrganic Synthesis (e.g., Ullmann Condensation)Synthesize prioritized compounds for testing. wikipedia.org
5. In Vitro ValidationEnzymatic assays, cell-based assaysExperimentally measure biological activity and validate predictions.
6. OptimizationMedicinal Chemistry, iterative designModify lead compound structure to improve potency and properties.

Multi-Omics Approaches in Biological Activity Studies

Should initial screenings reveal significant biological activity for this compound, the next frontier of research would involve multi-omics to unravel its mechanism of action at a systems level. nashbio.com Multi-omics integrates data from various biological layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of a drug's effect on a biological system. aspect-analytics.comnih.gov

By treating cells or model organisms with the compound and subsequently analyzing global changes, researchers can move beyond a single-target perspective. For example, transcriptomics (via RNA-seq) would reveal which genes are up- or down-regulated, while proteomics would show corresponding changes in protein expression. nih.gov Metabolomics, the study of small molecules, can illuminate disruptions in biochemical pathways. nashbio.com This integrated data can reveal the primary molecular target, identify off-target effects, and uncover novel mechanisms of action. nashbio.comahajournals.org

A particularly powerful tool in this domain is Mass Spectrometry Imaging (MSI), which can visualize the distribution of the parent drug, its metabolites, and endogenous small molecules directly in tissue sections, providing crucial spatial context to the omics data. aspect-analytics.com Ultimately, multi-omics approaches can identify biomarkers that predict therapeutic response or toxicity, paving the way for precision medicine applications. nih.gov

Table 3: Overview of Multi-Omics Layers in Drug Research
Omics LayerMolecules AnalyzedInformation Gained
GenomicsDNAGenetic predispositions, mutations influencing drug response. nashbio.com
TranscriptomicsRNAChanges in gene expression in response to the compound. nih.gov
ProteomicsProteinsChanges in protein levels and post-translational modifications. nih.gov
MetabolomicsMetabolites (sugars, lipids, etc.)Perturbations in metabolic pathways. aspect-analytics.com

Development of Advanced Characterization Techniques

The accurate characterization of this compound is fundamental to all aspects of its research. A significant challenge in the analysis of nitroaromatic compounds is the presence of isomers, which are often produced as byproducts during synthesis and can have different chemical and toxicological properties.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of such compounds. epa.gov Modern methods utilize ultra-high-performance liquid chromatography (UHPLC) for faster and more efficient separations. mdpi.com The coupling of HPLC to tandem mass spectrometry (HPLC-MS/MS) is particularly powerful. researchgate.net While HPLC separates the components of a mixture, the mass spectrometer provides mass information and, in MS/MS mode, generates specific fragmentation patterns for each molecule. This allows for unambiguous identification and quantification, even for co-eluting isomers that cannot be separated chromatographically. researchgate.netnih.gov

Future research will focus on developing highly sensitive and selective HPLC-MS/MS methods tailored to this compound. This includes optimizing the chromatographic conditions (e.g., column type, mobile phase composition) and the mass spectrometer parameters (e.g., ionization mode, collision energy) to achieve the best possible separation and detection. nih.govnih.gov Such methods are essential for quality control of the synthesized material, for studying its metabolic fate in biological systems, and for detecting trace amounts in environmental samples.

Table 4: Analytical Techniques for Characterizing Nitroaromatic Compounds
TechniquePrimary UseAdvantages
HPLC-UVQuantification and separationRobust, widely available. epa.gov
GC-MSSeparation and identification of volatile compoundsExcellent separation for some derivatives, established libraries. nih.gov
LC-MS/MSIdentification and quantification of non-volatile compoundsHigh selectivity and sensitivity; can distinguish isomers. researchgate.netnih.gov
NMR SpectroscopyStructural elucidationProvides detailed information on molecular structure.
FTIR SpectroscopyFunctional group identificationQuick confirmation of key chemical bonds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.